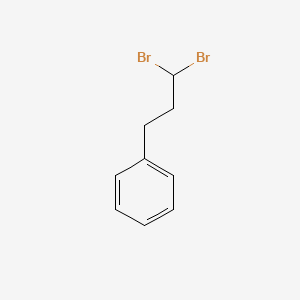

(3,3-Dibromopropyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3,3-Dibromopropyl)benzene is an organic compound with the molecular formula C9H10Br2 It consists of a benzene ring substituted with a 3,3-dibromopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,3-Dibromopropyl)benzene can be synthesized through the bromination of propylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms on the propyl group with bromine atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dibromopropyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles such as hydroxide (OH-) or amines (NH2-).

Reduction Reactions: The compound can be reduced to (3-bromopropyl)benzene using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or aldehydes, depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

Substitution: (3-Hydroxypropyl)benzene, (3-Aminopropyl)benzene.

Reduction: (3-Bromopropyl)benzene.

Oxidation: (3,3-Dicarboxypropyl)benzene, (3,3-Dialdehydepropyl)benzene.

Scientific Research Applications

(3,3-Dibromopropyl)benzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound is used in the development of flame retardants and other materials with specific properties.

Pharmaceutical Research: It is investigated for its potential use in drug development and as a building block for bioactive compounds.

Mechanism of Action

The mechanism of action of (3,3-Dibromopropyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds. Additionally, the compound can undergo metabolic transformations in biological systems, resulting in the formation of reactive intermediates that may interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

(3-Bromopropyl)benzene: Similar structure but with only one bromine atom.

(3,3-Dichloropropyl)benzene: Similar structure with chlorine atoms instead of bromine.

(3,3-Diiodopropyl)benzene: Similar structure with iodine atoms instead of bromine.

Uniqueness

(3,3-Dibromopropyl)benzene is unique due to the presence of two bromine atoms on the propyl group, which imparts distinct reactivity and properties compared to its mono-brominated or halogen-substituted analogs. This makes it a valuable compound for specific applications in organic synthesis and materials science.

Biological Activity

(3,3-Dibromopropyl)benzene, with the chemical formula C9H10Br2 and CAS number 134414-86-1, is a brominated aromatic compound that has garnered attention due to its potential biological activity and implications for human health. This article delves into the biological effects, toxicology, and metabolic pathways associated with this compound, drawing from diverse research sources.

- Molecular Weight : 277.98 g/mol

- Physical State : Liquid

- Structure : The compound consists of a benzene ring substituted with a dibromopropyl group.

Toxicological Profile

The toxicological effects of this compound have been studied primarily through animal models. Key findings include:

- Genotoxicity : Studies indicate that brominated compounds can exhibit genotoxic effects. For instance, tris(2,3-dibromopropyl) phosphate, a related compound, was shown to cause mutagenicity in various test systems including Salmonella typhimurium and mammalian cell lines .

- Carcinogenic Potential : There is evidence suggesting that exposure to brominated compounds may lead to tumor formation in animal studies. For example, prolonged exposure to similar compounds resulted in kidney adenocarcinomas in rats .

The metabolism of this compound involves cytochrome P450 enzymes which facilitate oxidative debromination. This process can generate reactive metabolites that may interact with cellular macromolecules such as DNA and proteins .

- Reactive Metabolites : The formation of reactive α-bromoketones from metabolic pathways has been implicated in protein binding and potential carcinogenicity .

Study 1: Genotoxicity Assessment

A study assessing the genotoxic effects of dibrominated compounds found that exposure led to significant increases in sister chromatid exchanges in mammalian cells. This suggests a direct impact on genomic stability .

Study 2: Long-term Exposure Effects

In a cohort study involving workers exposed to brominated flame retardants, while no significant overall mortality was detected, there were noted increases in certain cancer types linked to long-term exposure to similar brominated compounds .

Data Table: Summary of Biological Effects

Properties

Molecular Formula |

C9H10Br2 |

|---|---|

Molecular Weight |

277.98 g/mol |

IUPAC Name |

3,3-dibromopropylbenzene |

InChI |

InChI=1S/C9H10Br2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChI Key |

BJSQZVZJWJYJLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.